molecular formula C30H38O5 B1255300 schweinfurthin F

schweinfurthin F

Cat. No. B1255300
M. Wt: 478.6 g/mol
InChI Key: BUFNPAYKUGAAAO-HLULBIOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schweinfurthin F is a stilbenoid isolated from Macaranga alnifolia and has been shown to exhibit cytotoxic activity. It has a role as a metabolite. It is a cyclic ether, an organic heterotricyclic compound, a member of resorcinols and a stilbenoid.

Scientific Research Applications

Cytotoxicity and Anti-proliferative Activity

Schweinfurthin F and its analogs have been extensively studied for their potent and selective cytotoxic and anti-proliferative effects on human cancer cells. Notably, these compounds show low nanomolar activities against various cell types, including human-derived glioblastoma cell lines, while having minimal impact on other cell lines even at higher concentrations. Research has explored the synthesis of natural schweinfurthins and their analogs to understand the pharmacophore and their biological activity in cancer cell lines (Topczewski et al., 2011).

Fluorescent Schweinfurthin Analogs for Cancer Research

Fluorescent analogs of Schweinfurthin B and F have been synthesized and demonstrated to retain potent and differentially toxic activities against select human cancer cells, characteristic of natural schweinfurthins. These compounds facilitate the visualization of their localization within cells, aiding in the investigation of their mechanism of action (Topczewski et al., 2010).

Selective Inhibition in Neurofibromatosis Type 1 Tumor Cells

Schweinfurthin A, closely related to schweinfurthin F, selectively inhibits proliferation and Rho signaling in glioma and Neurofibromatosis Type 1 tumor cells in a NF1-GRD-dependent manner. This suggests its potential application in treating tumors related to central and peripheral nervous system disorders (Turbyville et al., 2010).

Investigation into Cellular Targeting and Mechanism of Action

Studies have been conducted to understand the cellular or molecular targets of schweinfurthins, including schweinfurthin F. These include the development of fluorescent and biotinylated analogs, which have shown significant biological activity and helped illuminate the schweinfurthin's mode of action (Schroeder et al., 2021).

Impact on Lipid Metabolism and Cellular Trafficking

Schweinfurthins appear to exert many of their intracellular effects by impacting lipid metabolism, synthesis, and homeostasis. This includes impaired trafficking from the trans-golgi network, disruption of lipid rafts, and interference with the isoprenoid biosynthesis pathway, thereby affecting cancer cell growth and survival (Koubek et al., 2018).

properties

Product Name

schweinfurthin F

Molecular Formula

C30H38O5

Molecular Weight

478.6 g/mol

IUPAC Name

5-[(E)-2-[(7R,8aR,10aR)-7-hydroxy-4-methoxy-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-yl]ethenyl]-2-(3-methylbut-2-enyl)benzene-1,3-diol

InChI

InChI=1S/C30H38O5/c1-18(2)7-10-22-23(31)14-20(15-24(22)32)9-8-19-13-21-17-26-29(3,4)27(33)11-12-30(26,5)35-28(21)25(16-19)34-6/h7-9,13-16,26-27,31-33H,10-12,17H2,1-6H3/b9-8+/t26-,27-,30-/m1/s1

InChI Key

BUFNPAYKUGAAAO-HLULBIOLSA-N

Isomeric SMILES

CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)OC)O[C@@]4(CC[C@H](C([C@H]4C3)(C)C)O)C)O)C

Canonical SMILES

CC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CCC(C(C4C3)(C)C)O)C)O)C

synonyms

(R,R,R)-schweinfurthin F
(S,S,S)-schweinfurthin F
schweinfurthin F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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